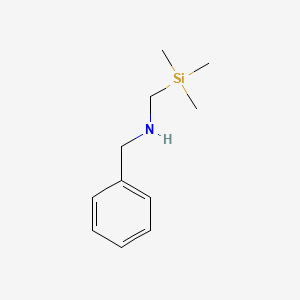

N-(Trimethylsilylmethyl)benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECLUYCAWLJMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326567 | |

| Record name | N-(Trimethylsilylmethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53215-95-5 | |

| Record name | N-(Trimethylsilylmethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(Trimethylsilyl)methyl]benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Trimethylsilylmethyl)benzylamine and its Derivatives as Azomethine Ylide Precursors

Abstract: This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of N-(Trimethylsilylmethyl)benzylamine and its pivotal, more commonly utilized derivative, N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. This document is intended for researchers, chemists, and professionals in drug development who leverage advanced organic synthesis. We will explore the compound's role as a highly stable and versatile precursor for non-stabilized azomethine ylides, its application in [3+2] cycloaddition reactions for the construction of nitrogen-containing heterocycles, and provide field-proven experimental protocols.

Introduction

In the landscape of modern organic synthesis, the efficient construction of complex molecular architectures is paramount, particularly in the fields of medicinal chemistry and materials science. Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals and biologically active compounds.[1] Among the myriad of synthetic tools available, the 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful method for constructing five-membered N-heterocycles like pyrrolidines.

While azomethine ylides are potent intermediates, their non-stabilized forms are often transient and difficult to handle. This guide focuses on N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (CAS No. 93102-05-7), a stable, easily handled liquid reagent that serves as a cornerstone for the in situ generation of non-stabilized N-benzyl azomethine ylides.[2][3] Its unique molecular structure, featuring a benzyl group, a methoxymethyl ether, and a trimethylsilyl moiety, provides a reliable pathway for generating these reactive 1,3-dipoles under mild, often catalytic, conditions. We will delve into the fundamental chemical properties that make this reagent an indispensable tool for accessing diverse and complex pyrrolidine structures, which are prevalent in many biologically active molecules.[3]

Caption: Molecular Structure of the Reagent.

Physicochemical and Spectroscopic Properties

The practical utility of any chemical reagent begins with a thorough understanding of its physical and spectroscopic characteristics. These properties not only confirm the identity and purity of the material but also inform its handling, storage, and use in experimental setups.

Physical Data Summary

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a clear, colorless to pale yellow liquid that is soluble in common organic solvents such as chloroform and ethyl acetate.[4][5] Its relatively high boiling point allows for purification via vacuum distillation and indicates low volatility under standard laboratory conditions.

| Property | Value | Reference(s) |

| CAS Number | 93102-05-7 | [4][6] |

| Molecular Formula | C₁₃H₂₃NOSi | [4][6] |

| Molecular Weight | 237.41 g/mol | [4][7] |

| Appearance | Clear colorless to pale yellow liquid | [5][6] |

| Density | ~0.928 g/mL at 25 °C | [4][6][8] |

| Boiling Point | 76-80 °C at 0.3-0.5 mmHg | [4][6][8] |

| Refractive Index (n²⁰/D) | ~1.492 | [4][6][8] |

| Flash Point | 66 °C (151 °F) | [4][5][9] |

Spectroscopic Characterization

Spectroscopic analysis is critical for verifying the structural integrity of the reagent. The following data serve as a benchmark for quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. A typical spectrum in CDCl₃ shows distinct signals for each proton environment, confirming the presence of all key functional groups.[4][10]

-

δ 7.35-7.18 (m, 5H): Aromatic protons of the benzyl group.

-

δ 3.99 (s, 2H): Methylene protons of the N-CH₂-O group.

-

δ 3.75 (s, 2H): Benzylic protons (Ph-CH₂-N).

-

δ 3.22 (s, 3H): Methyl protons of the methoxy group (O-CH₃).

-

δ 2.18 (s, 2H): Methylene protons adjacent to the silicon atom (N-CH₂-Si).

-

δ 0.13 (s, 9H): Protons of the trimethylsilyl (TMS) group, appearing characteristically upfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional bonds within the molecule. Expected characteristic absorptions include:

-

~3000-2800 cm⁻¹: C-H stretching vibrations from alkyl and aromatic groups.[11]

-

~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic Si-C stretching and rocking vibrations of the TMS group.

-

~1220-1020 cm⁻¹: C-N stretching vibrations characteristic of aliphatic amines.[11]

-

~1100 cm⁻¹: C-O stretching of the methoxymethyl ether group.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will typically show the molecular ion peak (M⁺) at m/z 237. Key fragmentation patterns would include the loss of a methyl group from the TMS moiety (M-15), the tropylium ion (m/z 91) from the benzyl group, and a prominent peak for the trimethylsilylmethyl cation (m/z 73).

Core Reactivity: The Generation of Azomethine Ylides

The principal application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is its function as a stable precursor to the N-benzyl azomethine ylide.[2] This transformation is the cornerstone of its synthetic utility, providing a reliable method for generating a highly reactive 1,3-dipole in situ.

The mechanism is initiated by the removal of the methoxymethyl group, which is facilitated by a catalyst. This can be achieved through two primary pathways: acid catalysis or fluoride ion catalysis.

-

Acid Catalysis (e.g., Trifluoroacetic Acid - TFA): A catalytic amount of a protic acid protonates the ether oxygen, making the methoxymethyl group a good leaving group (as formaldehyde and methanol). Subsequent elimination of the trimethylsilyl group generates the desired azomethine ylide.[12][13]

-

Fluoride Catalysis (e.g., LiF, TBAF, CsF): A source of fluoride ions attacks the silicon atom, leveraging the high Si-F bond affinity. This cleaves the C-Si bond and initiates a cascade that eliminates the methoxy group, again forming the ylide.[2][12]

The choice of catalyst is a critical experimental parameter. TFA is often used for its efficacy in solution, while solid catalysts like LiF can be advantageous for simplified workup, sometimes in conjunction with sonication to improve reaction rates.[2][14] The preference for this reagent over alternatives stems from its stability, ease of handling as a liquid, and the mild conditions required for ylide generation.[2]

Caption: Catalytic Generation of the Azomethine Ylide.

Synthetic Applications: The [3+2] Cycloaddition Reaction

Once generated, the azomethine ylide readily participates in 1,3-dipolar cycloaddition reactions. The most significant of these is the [3+2] cycloaddition with a wide range of dipolarophiles, which provides a convergent and highly efficient route to substituted pyrrolidines.

Reaction Scope and Stereochemistry

The ylide reacts most readily with electron-deficient alkenes and alkynes, a pairing that results from a favorable dipole HOMO-dipolarophile LUMO energy gap.[2] Suitable dipolarophiles include:

-

Unsaturated esters and ketones

-

Nitriles and sulfones

-

Imides (e.g., N-phenylmaleimide)

-

Aldehydes and ketones (to form oxazolidines)[1]

A defining feature of this reaction is its high degree of stereospecificity. The cycloaddition with alkenes proceeds with complete cis-stereospecificity, which is consistent with a concerted [π⁴s + π²s] cycloaddition mechanism.[8][14] This means the stereochemistry of the dipolarophile is directly translated to the product, a crucial feature for controlling the spatial configuration of complex molecules.

The topology of the final product can also be controlled. Dipolarophiles with endocyclic double bonds yield fused bicyclic pyrrolidines, while those with exocyclic double bonds provide access to spirocyclic systems.[2][8]

Caption: Workflow for Pyrrolidine Synthesis.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of the reagent and its subsequent use in a typical cycloaddition reaction. As a Senior Application Scientist, I stress the importance of proper laboratory technique, including the use of dry solvents and inert atmospheres where necessary.

Protocol 4.1: Synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

This procedure is adapted from established literature methods and provides a reliable route to the reagent.[2][14]

-

Setup: To a round-bottomed flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, add a 37% aqueous formaldehyde solution (1.5 equivalents) and methanol (1.5 equivalents).

-

Addition: Slowly add N-benzyl-N-(trimethylsilyl)methylamine (1.0 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C.

-

Stirring: After the addition is complete, stir the mixture for 1 hour at 0 °C, then allow it to warm to 10-15 °C and stir for an additional 3 hours.[2]

-

Workup: Add anhydrous potassium carbonate (~2.0 equivalents) to the mixture to absorb the aqueous phase and stir overnight at room temperature.

-

Extraction: Filter the mixture and wash the solid potassium carbonate with diethyl ether. Separate the organic phase from the filtrate.

-

Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting residue is then purified by vacuum distillation (bp 77–80°C at 0.5 mmHg) to yield the product as a colorless to pale yellow oil.[8][14]

Protocol 4.2: General Procedure for [3+2] Cycloaddition

This protocol describes a typical cycloaddition using the synthesized reagent to form a pyrrolidine derivative, adapted from a procedure in Organic Syntheses.[14]

-

Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.0 equivalent) and the chosen dipolarophile (e.g., N-phenylmaleimide, 1.0 equivalent) in anhydrous acetonitrile.

-

Catalyst Addition: Add the catalyst, for example, lithium fluoride (LiF, 1.5 equivalents).[14]

-

Reaction: Sonicate the reaction mixture in an ultrasonic bath at room temperature for 3-5 hours, or stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine), then dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to isolate the desired pyrrolidine cycloadduct.

Safety and Handling

Proper handling is essential when working with this reagent. It is classified as an irritant and requires appropriate personal protective equipment (PPE).

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation mark)[9][15] |

| Signal Word | Warning[9][15] |

| Hazard Statements | H315: Causes skin irritation.[9][16] H319: Causes serious eye irritation.[9][16] H335: May cause respiratory irritation.[9][16] |

| Precautionary Statements | P261: Avoid breathing vapors/mist.[9] P280: Wear protective gloves/eye protection.[16] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |

-

Engineering Controls: Work in a well-ventilated fume hood.[16]

-

Personal Protective Equipment: Wear nitrile gloves, safety goggles, and a lab coat.[16][17]

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[16][18]

-

Storage: Keep in a tightly sealed container in a cool, dry place away from moisture.[4][19]

Conclusion and Future Outlook

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine has solidified its role as a robust and indispensable reagent in organic chemistry. Its ability to serve as a stable and convenient precursor for non-stabilized azomethine ylides provides a reliable and stereospecific pathway for the synthesis of polysubstituted pyrrolidines.[20] The operational simplicity and the mild conditions required for its use make it highly valuable for both academic research and industrial-scale synthesis of pharmaceutical intermediates.[21] As the demand for novel, complex N-heterocyclic scaffolds in drug discovery continues to grow, the strategic application of this versatile building block will undoubtedly continue to drive innovation and enable the synthesis of the next generation of therapeutic agents.[3]

References

- Exploring the Synthesis and Applications of N-[(Trimethylsilyl)methyl]benzylamine in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (2019, December 31). ChemicalBook.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7. (2025, July 24). ChemicalBook.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (n.d.). Five Chongqing Chemdad Co.

- What is the synthesis route of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine? (n.d.). MACKLIN.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: A Versatile Reagent for [3+2] Cycloaddition Reactions in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine(93102-05-7) 1H NMR. (n.d.). ChemicalBook.

- N-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. (1989). Organic Syntheses, 67, 133.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (n.d.). Chem-Impex.

- N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. (n.d.). Enamine.

- N-[(Trimethylsilyl)methyl]benzylamine 98 53215-95-5. (n.d.). Sigma-Aldrich.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (2024, April 9). ChemBK.

- SAFETY DATA SHEET - N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (2023, September 29). Fisher Scientific.

- Benzyl(methoxymethyl)((trimethylsilyl)methyl)amine. (n.d.). PubChem.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine 96 93102-05-7. (n.d.). Sigma-Aldrich.

- MSDS of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (2017, March 3). Capot Chemical Co., Ltd.

- N-Benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine as an Azomethine Ylide Equivalent. (n.d.).

- SAFETY DATA SHEET - N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine. (2024, March 29). Fisher Scientific.

- N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine, CAS No. 93102-05-7. (n.d.). iChemical.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (n.d.). ChemScene.

- Methyleneamine ylide-mediated [3+2] cycloaddition. (2024, August 21). Suzhou Highfine Biotech.

- Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine. (2015).

- N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methylamine. (n.d.). Apollo Scientific.

- 93102-05-7|N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (n.d.). BLDpharm.

- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. (2022). Molecules, 27(19), 6296.

- N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine, 94%. (n.d.). TCI America.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 96%. (n.d.). Sigma-Aldrich.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (n.d.). Parchem.

- 93102-05-7 | N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, Tech. (n.d.). AKSci.

- Benzylamine, TMS deriv

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 96%. (n.d.). Fisher Scientific.

- Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). (n.d.). Doc Brown's Chemistry.

Sources

- 1. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]

- 2. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Benzyl(methoxymethyl)((trimethylsilyl)methyl)amine | C13H23NOSi | CID 353442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine 96 93102-05-7 [sigmaaldrich.com]

- 10. N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine, CAS No. 93102-05-7 - iChemical [ichemical.com]

- 11. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

- 13. mdpi.com [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. N- (Trimethylsilyl)methyl benzylamine 98 53215-95-5 [sigmaaldrich.com]

- 16. fishersci.es [fishersci.es]

- 17. capotchem.cn [capotchem.cn]

- 18. fishersci.com [fishersci.com]

- 19. chemscene.com [chemscene.com]

- 20. CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine - Google Patents [patents.google.com]

- 21. Page loading... [guidechem.com]

Foreword: The Architectural Elegance of Nitrogen Heterocycles

An In-depth Technical Guide to N-(Trimethylsilylmethyl)benzylamine Derivatives as Azomethine Ylide Precursors

In the landscape of modern drug discovery and development, nitrogen-containing heterocycles represent a cornerstone of molecular design.[1] Their prevalence in FDA-approved pharmaceuticals underscores their unparalleled importance as scaffolds that confer potent and selective biological activity.[1] Among the myriad of synthetic strategies to access these vital structures, the 1,3-dipolar cycloaddition of azomethine ylides stands out as a particularly powerful and elegant method for constructing the five-membered pyrrolidine ring system.[2][3]

However, the utility of this reaction hinges on the accessibility of stable and reliable precursors for the key reactive intermediate—the non-stabilized azomethine ylide. This guide delves into the core chemistry of one of the most effective and widely adopted of these precursors: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine . While its synthesis begins with the simpler this compound, it is this methoxy-functionalized derivative that offers the superior handling and reactivity profile essential for routine and advanced synthetic applications.[4][5] We will explore its structure, synthesis, and remarkable reactivity, providing field-proven insights and detailed protocols for the research scientist.

Part 1: The Reagent: Structure and Physicochemical Profile

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (CAS: 93102-05-7) is a liquid reagent specifically designed for the in situ generation of the N-benzyl azomethine ylide.[6] Its structure incorporates a benzyl group for substitution on the resulting heterocycle's nitrogen, a trimethylsilylmethyl group, and a methoxymethyl group. This unique combination of functionalities is key to its role as a stable ylide equivalent. The silicon-carbon bond facilitates the eventual elimination, while the N,O-acetal (methoxymethyl group) provides a convenient leaving group under catalytic activation.

Caption: Chemical Structure of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

The physical and chemical properties of the reagent are summarized below for easy reference in experimental design.

Table 1: Physicochemical Properties of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

| Property | Value | Reference(s) |

| CAS Number | 93102-05-7 | [7][8] |

| Molecular Formula | C₁₃H₂₃NOSi | [7][8] |

| Molecular Weight | 237.41 g/mol | [7][8] |

| Appearance | Clear colorless to light yellow liquid | [4][6][7] |

| Boiling Point | 76-80 °C at 0.3-0.5 mmHg | [4][6][7] |

| Density | 0.928 g/mL at 25 °C | [4][6][7] |

| Refractive Index (n20/D) | 1.492 | [4][6][7] |

| Solubility | Soluble in chloroform, ethyl acetate, acetonitrile | [4][6] |

| Storage | Store at room temperature, sealed in dry conditions, keep in dark place | [6] |

Part 2: Synthesis of the Reagent: A Self-Validating Protocol

The most reliable and common preparation of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a two-step process starting from commercially available materials.[2][5] This procedure ensures high purity, which is critical for the success of subsequent cycloaddition reactions.

Caption: Two-step synthesis workflow for the azomethine ylide precursor.

Experimental Protocol: Synthesis

This protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Step A: Synthesis of this compound

-

Setup: Equip an oven-dried 100-mL round-bottomed flask with a magnetic stir bar and a reflux condenser.

-

Charge Reagents: Add chloromethyltrimethylsilane (12.58 g, 0.1 mol) to the flask, followed by benzylamine (33.1 g, 0.3 mol). Causality Note: A threefold excess of benzylamine is used to act as both the nucleophile and a base to neutralize the HCl generated, driving the reaction to completion.

-

Reaction: Heat the stirred solution to 200°C for 2.5 hours. A white organic salt (benzylamine hydrochloride) will form.

-

Workup: Cool the mixture. Add 0.1 N sodium hydroxide solution to hydrolyze the salt and liberate the free amine. Extract the mixture with diethyl ether.

-

Purification: Dry the combined ether layers over magnesium sulfate, filter, and concentrate under reduced pressure. Distill the residue through a 6-inch Vigreux column to yield this compound (bp 68–72°C at ~0.7 mmHg).[2]

Step B: Synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

-

Setup: Charge a 25-mL round-bottomed flask equipped with a stir bar with a 37% aqueous formaldehyde solution (6.0 g, 74 mmol) and cool to 0°C in an ice bath.

-

Addition: Add this compound (10.0 g, 51.7 mmol), the product from Step A, dropwise with stirring.

-

Functionalization: After 10 minutes at 0°C, add methanol (6 mL, 0.15 mol) in one portion. Causality Note: Formaldehyde and methanol react with the secondary amine to form the N,O-acetal (methoxymethyl) group. This group is the key to the reagent's function as an azomethine ylide precursor.

-

Drying and Reaction: Add anhydrous potassium carbonate (4.0 g) to absorb the aqueous phase and stir for 1 hour. Decant the nonaqueous phase, add another portion of potassium carbonate (2.0 g), and stir at room temperature for 12 hours to ensure complete reaction and drying.

-

Purification: Add diethyl ether, dry the solution over potassium carbonate, filter, and concentrate under reduced pressure. Distill the residue (bp 77–80°C at 0.5 mmHg) to afford the final product as a colorless liquid.[2]

Part 3: The Core Reactivity: Azomethine Ylide Cycloaddition

The primary utility of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is its function as a stable, convenient source of a non-stabilized azomethine ylide for [3+2] cycloaddition reactions.[9][10] This transformation is the cornerstone of its application in constructing complex nitrogen heterocycles.

Mechanism of Ylide Generation and Reaction

The reaction is initiated by a catalyst, which can be a protic acid (like a catalytic amount of trifluoroacetic acid, TFA) or a fluoride source (such as LiF, CsF, or TBAF).[4][5][6] The catalyst facilitates the elimination of both the methoxy group and the trimethylsilyl group, generating the transient N-benzyl azomethine ylide in situ.

Sources

- 1. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine - Google Patents [patents.google.com]

- 4. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7 [chemicalbook.com]

- 5. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 6. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-(メトキシメチル)-N-(トリメチルシリルメチル)ベンジルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

N-(Trimethylsilylmethyl)benzylamine: A Versatile Precursor for Azomethine Ylide Generation and [3+2] Cycloaddition Reactions

An In-depth Technical Guide for Researchers in Organic Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of N-(Trimethylsilylmethyl)benzylamine and its derivatives, primarily N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine, as highly effective precursors for the in-situ generation of non-stabilized azomethine ylides. We will delve into the synthesis of these precursors, the mechanistic principles governing the generation of the reactive ylide intermediate, and their subsequent application in [3+2] cycloaddition reactions for the stereoselective synthesis of nitrogen-containing heterocycles. This document is intended to serve as a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Power of Azomethine Ylides in Heterocyclic Synthesis

Azomethine ylides are highly reactive 1,3-dipoles that serve as powerful building blocks in organic synthesis.[1] Their utility primarily lies in [3+2] cycloaddition reactions, which provide a convergent and often stereoselective route to five-membered nitrogen-containing heterocycles such as pyrrolidines, pyrrolines, and oxazolidines.[1][2] These structural motifs are prevalent in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals, making the development of reliable methods for their synthesis a critical endeavor in modern chemistry.[3][4][5]

Non-stabilized azomethine ylides, in particular, are of significant interest due to their high reactivity, though this reactivity also makes them transient and challenging to handle directly.[6] Consequently, the development of stable precursors that can generate these ylides in situ under mild conditions has been a major focus of research. Among the most successful and widely adopted of these precursors is this compound and its more manageable derivative, N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine.[7][8] This guide will explore the chemistry of this precursor in detail, highlighting its advantages and providing actionable protocols for its use.

The Precursor: Synthesis and Advantages of N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine

The most commonly utilized precursor is N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine due to its stability and ease of handling compared to other silylmethylamine precursors.[7] Its structure combines the key elements required for efficient azomethine ylide generation: a benzyl group on the nitrogen, and a trimethylsilylmethyl group that facilitates the key desilylation step.

Synthesis of the Precursor

The preparation of N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine is a straightforward, two-step process that can be readily performed in a standard laboratory setting.[7][9]

Step 1: Synthesis of N-Benzyl-N-(trimethylsilyl)methylamine The initial step involves the reaction of benzylamine with chloromethyltrimethylsilane. An excess of benzylamine is typically used to act as both the nucleophile and a base to neutralize the HCl generated during the reaction.

-

Rationale: Heating the reaction mixture to a high temperature (e.g., 200°C) is necessary to drive the alkylation to completion. The use of excess benzylamine is a practical choice to avoid the need for an additional inorganic or organic base, simplifying the workup procedure.

Step 2: Formation of N-Benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine The secondary amine from the first step is then reacted with formaldehyde and methanol. This reaction forms the methoxymethyl ether, which acts as a stable "cap" for the azomethine ylide.[7]

-

Rationale: The reaction is typically performed at low temperatures (0°C) to control the reactivity of formaldehyde. Potassium carbonate is added to absorb the water generated, driving the equilibrium towards the product.[9] This anhydrous workup is crucial for the stability of the final product.

Advantages of this Precursor System

-

Stability and Handling: The precursor is a liquid that can be purified by distillation and stored, making it more convenient than generating the ylide from more volatile or unstable starting materials.[7][9]

-

Mild Activation Conditions: The azomethine ylide can be generated under a variety of mild conditions, including catalysis by trifluoroacetic acid (TFA) or a fluoride source like lithium fluoride (LiF) or tetrabutylammonium fluoride (TBAF).[7][10]

-

High Reactivity of the Ylide: The non-stabilized nature of the generated ylide ensures high reactivity towards a broad range of dipolarophiles.[2][3]

-

Stereochemical Control: Cycloaddition reactions involving this ylide often proceed with a high degree of stereoselectivity, a critical feature for the synthesis of complex target molecules.[2][3]

Mechanism of Azomethine Ylide Generation and Cycloaddition

The core of this methodology lies in the controlled, in-situ generation of the N-benzyl azomethine ylide from the N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine precursor.

Ylide Generation

The generation of the azomethine ylide is typically initiated by either an acid catalyst or a fluoride source.[7]

-

Acid Catalysis (e.g., Trifluoroacetic Acid - TFA): In the presence of a catalytic amount of a strong acid like TFA, the methoxymethyl ether is protonated and eliminated as methanol. This generates a transient iminium ion. The subsequent loss of the trimethylsilyl group, facilitated by the trifluoroacetate anion, yields the desired azomethine ylide. This method, pioneered by Achiwa, is one of the most common ways to generate the ylide.[7][11]

-

Fluoride-Mediated Desilylation (e.g., LiF, CsF, TBAF): Fluoride ions have a high affinity for silicon. Treatment of the precursor with a fluoride source leads to the direct cleavage of the carbon-silicon bond. This desilylation process concomitantly expels the methoxy group to form the azomethine ylide.[7][12]

The mechanistic pathway for the generation of the azomethine ylide is depicted below:

Caption: Generation of the N-benzyl azomethine ylide from its precursor.

The [3+2] Cycloaddition Reaction

Once generated, the azomethine ylide readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles.[2][7] The reaction is believed to proceed via a concerted mechanism, which accounts for the high degree of stereospecificity observed.[7] Electron-deficient alkenes and alkynes are particularly effective dipolarophiles, as this pairing results in a favorable dipole HOMO-dipolarophile LUMO energy gap.[7]

The general workflow for this process is illustrated below:

Caption: General workflow for the [3+2] cycloaddition reaction.

Experimental Protocols and Data

Detailed Experimental Protocol: Synthesis of a Pyrrolidine Derivative

The following protocol describes a representative [3+2] cycloaddition reaction between the azomethine ylide generated from N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine and N-phenylmaleimide.[9]

Materials:

-

N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine (1.0 eq)

-

N-Phenylmaleimide (1.0 eq)

-

Lithium Fluoride (LiF) (1.5 eq)

-

Anhydrous Acetonitrile (solvent)

-

Deionized Water

-

Diethyl Ether

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

Ethyl acetate/Hexane mixture for chromatography

Procedure:

-

To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine (1.0 eq) and anhydrous acetonitrile.

-

Add N-phenylmaleimide (1.0 eq) to the solution, followed by lithium fluoride (1.5 eq).

-

Sonicate the reaction mixture for 3 hours at room temperature.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., 35% ethyl acetate in hexane) to yield the pure pyrrolidine derivative.[9]

Scope of the Reaction and Representative Data

The versatility of this methodology is demonstrated by its compatibility with a wide range of dipolarophiles. The yields are generally good to excellent, and the stereoselectivity is often very high.

| Dipolarophile | Product Type | Typical Yield (%) | Stereoselectivity | Reference |

| N-Phenylmaleimide | Fused Bicyclic Pyrrolidine | 72-75 | High | [9] |

| α,β-Unsaturated Esters | Substituted Pyrrolidines | Good | High (cis) | [3][7] |

| Alkenyl Boronates | 3-Borylated Pyrrolidines | Good | High | [10] |

| Aldehydes | Oxazolidines | Good | High | [13] |

| Alkynes | 3-Pyrrolines | Good | N/A | [7] |

| Nitroalkenes | 3-Nitropyrrolidines | Good | High | [11][14] |

Applications in Complex Molecule Synthesis

The robustness and predictability of the [3+2] cycloaddition of azomethine ylides derived from this compound have made it a valuable tool in the synthesis of complex molecular architectures. This includes the construction of key intermediates for pharmaceuticals and the total synthesis of natural products.[2][4][15] The ability to generate multiple stereocenters in a single, highly controlled step is a significant advantage in synthetic planning. For instance, this strategy has been employed in the synthesis of chiral pyrrolidines for medicinal chemistry and in the construction of spirocyclic and fused-ring systems that are of interest in drug discovery programs.[3][7][8]

Conclusion

N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine has established itself as a cornerstone reagent for the generation of non-stabilized N-benzyl azomethine ylides. Its ease of preparation, stability, and the mild conditions required for ylide generation make it a superior choice for many applications. The subsequent [3+2] cycloaddition reactions proceed with high efficiency and stereoselectivity, providing reliable access to a diverse range of functionalized pyrrolidines and other N-heterocycles. This guide has outlined the fundamental principles, provided validated protocols, and highlighted the broad utility of this precursor, underscoring its continued importance as an indispensable tool for innovation in organic synthesis and medicinal chemistry.

References

- What is the synthesis route of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine? (n.d.). Google AI Search.

- Exploring the Synthesis and Applications of N-[(Trimethylsilyl)methyl]benzylamine in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (2019, December 31). ChemicalBook.

- n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. (n.d.). Organic Syntheses Procedure.

- [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides. 7. Stereoselective Synthesis of Epibatidine and Analogues. (n.d.). PubMed.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: A Versatile Reagent for [3+2] Cycloaddition Reactions in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine. (n.d.). Google Patents.

- [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. (2022, October 4). RSC Publishing.

- Mastering Organic Synthesis with N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (n.d.). PMC - NIH.

- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. (n.d.). PMC.

- N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. (n.d.). Enamine.

- [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. (n.d.). PMC - NIH.

- Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. (n.d.). MDPI.

- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. (n.d.). MDPI.

- Azomethine ylide. (n.d.). Wikipedia.

- methoxymethyl- N -(trimethylsilyl)methylamine as an Azomethine Ylide Equivalent: 2,6-dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane. (n.d.). Request PDF - ResearchGate.

- Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (2024, August 21). Suzhou Highfine Biotech.

Sources

- 1. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

- 11. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]

- 14. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds [mdpi.com]

- 15. [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides. 7. Stereoselective Synthesis of Epibatidine and Analogues(,) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Generation and Application of Azomethine Ylides from N-(Trimethylsilylmethyl)benzylamine Precursors

Abstract: Azomethine ylides are highly valuable 1,3-dipoles in modern organic synthesis, primarily utilized in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles such as pyrrolidines.[1][2] These structures are foundational motifs in a vast array of natural products, pharmaceuticals, and chiral ligands.[1][3] Among the various methods for generating these reactive intermediates, the use of N-(trimethylsilylmethyl)amine derivatives offers a particularly robust and versatile strategy. This guide provides an in-depth examination of the mechanisms for generating azomethine ylides from N-(trimethylsilylmethyl)benzylamine and its analogues, details field-proven experimental protocols, and offers insights into the causality behind key procedural choices for researchers in synthetic chemistry and drug development.

Introduction to Azomethine Ylides

An azomethine ylide is a nitrogen-based 1,3-dipole characterized by an iminium ion adjacent to a carbanion.[1] This structure is represented by several resonance forms, with the most common depiction showing a positive charge on the nitrogen and a delocalized negative charge over the two adjacent carbon atoms. This electronic configuration makes them exceptionally reactive partners in [3+2] dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes), providing a highly stereoselective and convergent route to complex pyrrolidine and pyrroline frameworks.[1][4]

While several methods exist for their generation—including the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes—these approaches can sometimes be limited by harsh conditions or substrate scope.[1][5] The desilylation of N-(trimethylsilylmethyl)amine precursors, a strategy pioneered by Vedejs and expanded by Padwa and others, provides a mild and efficient alternative for generating non-stabilized azomethine ylides in situ.[6]

The Silyl-Masking Strategy: Core Mechanistic Pathways

The foundational principle of using this compound derivatives lies in the unique properties of the silicon-carbon bond. The trimethylsilylmethyl group acts as a masked carbanion, which can be unmasked under specific conditions to form the requisite ylide. The most prevalent precursor is N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, which is favored for its stability and ease of handling.[7] Two primary mechanistic pathways are employed to generate the azomethine ylide from this precursor.

Method A: Acid-Catalyzed Generation

The acid-catalyzed method, notably developed by Achiwa and colleagues, offers a convenient and mild route to the azomethine ylide.[7] This pathway is particularly effective when using precursors containing a good leaving group, such as a methoxy group.

Mechanism:

-

Activation: A catalytic amount of a protic acid (e.g., trifluoroacetic acid, TFA) protonates the oxygen atom of the methoxymethyl group.

-

Iminium Ion Formation: The protonated methoxy group is eliminated as methanol, a neutral and stable molecule. This elimination results in the formation of a reactive N-benzyl-N-(trimethylsilylmethyl)iminium ion.

-

Desilylation (Ylide Formation): The iminium ion is a transient species. The key step is the intramolecular 1,2-elimination of the trimethylsilyl group. The carbon-silicon bond is polarized towards carbon, making the methylene protons sufficiently acidic to be removed by a weak base (or even the solvent), but more critically, the formation of the highly stable Si-O or Si-F bond in subsequent steps drives the reaction. In the absence of a strong nucleophile, a counter-ion or solvent can facilitate the removal of the silyl group as trimethylsilyl trifluoroacetate, generating the final N-benzyl azomethine ylide.

The elegance of this method lies in its catalytic nature and the mild conditions required, which preserves sensitive functionalities within the reacting partners.[8]

Method B: Fluoride-Induced Desilylation

This classic method leverages the exceptionally high thermodynamic affinity of fluoride ions for silicon (Si-F bond energy is ~580 kJ/mol).

Mechanism:

-

Iminium Ion Formation: As in the acid-catalyzed route, the reaction is initiated by forming an iminium ion intermediate. This can be achieved by reacting an N-(trimethylsilylmethyl)amine with an acyl halide or triflate, or by using a precursor like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, which can lose its methoxy group.[6]

-

Fluoride Attack: A fluoride source, such as cesium fluoride (CsF), lithium fluoride (LiF), or tetrabutylammonium fluoride (TBAF), attacks the electrophilic silicon atom of the iminium ion.[7][9]

-

Ylide Generation: This nucleophilic attack forms a transient pentacoordinate siliconate species, which rapidly fragments. The carbon-silicon bond cleaves, eliminating a stable trimethylsilyl fluoride (Me₃SiF) molecule and generating the desired azomethine ylide.[6]

Causality in Reagent Choice:

-

Cesium Fluoride (CsF): Often the reagent of choice. Its low solubility in common organic solvents like acetonitrile or THF allows for a slow, controlled generation of the highly reactive ylide, minimizing undesired side reactions and dimerization.

-

Tetrabutylammonium Fluoride (TBAF): A soluble fluoride source that leads to a much faster ylide generation. This can be advantageous for less reactive dipolarophiles but increases the risk of ylide decomposition or side reactions.

Visualization of Key Processes

The following diagrams illustrate the core mechanistic pathways and a typical experimental workflow.

Caption: Acid-catalyzed mechanism for ylide generation.

Caption: Fluoride-induced mechanism for ylide generation.

Caption: A typical experimental workflow for [3+2] cycloaddition.

Field-Proven Experimental Protocol

This section provides a representative protocol for the acid-catalyzed [3+2] cycloaddition between N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine and an electron-deficient alkene.

Objective: To synthesize a substituted N-benzyl pyrrolidine derivative.

Materials:

-

N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (1.0 eq)

-

Electron-deficient alkene (e.g., Dimethyl maleate) (1.1 eq)

-

Trifluoroacetic Acid (TFA) (0.1 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Protocol:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (1.0 eq) and the dipolarophile (1.1 eq).

-

Expert Insight: Using a slight excess of the dipolarophile ensures complete consumption of the in situ generated, reactive ylide. Anhydrous conditions are crucial to prevent hydrolysis of the precursor and intermediate iminium ion.

-

-

Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the amine precursor.

-

Catalyst Addition: Prepare a stock solution of TFA in anhydrous acetonitrile (e.g., 1 M). Add the required volume of this solution to the reaction mixture dropwise at room temperature to provide 0.1 eq of TFA.

-

Expert Insight: Catalytic amounts of TFA are sufficient to initiate the reaction.[8] Adding the catalyst as a solution ensures rapid and homogenous mixing. An exothermic reaction may be observed.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, quench the catalyst by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure pyrrolidine product.

Data Summary

The choice of catalyst and conditions can significantly impact reaction outcomes. The following table summarizes typical conditions for different activation methods.

| Parameter | Method A: Acid-Catalyzed | Method B: Fluoride-Induced |

| Catalyst/Reagent | Trifluoroacetic Acid (TFA) | Cesium Fluoride (CsF) or TBAF |

| Loading | Catalytic (5-20 mol%) | Stoichiometric or excess |

| Typical Solvent | Acetonitrile, Dichloromethane | Acetonitrile, THF, Toluene |

| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |

| Advantages | Mild, catalytic, fast | High-yielding, broad substrate scope |

| Considerations | Requires acid-stable substrates | Requires anhydrous conditions, fluoride sensitivity |

Conclusion

The generation of azomethine ylides from this compound precursors is a powerful and highly reliable method in synthetic organic chemistry. The ability to generate these reactive dipoles under mild acid-catalyzed or fluoride-induced conditions allows for broad functional group tolerance and high stereoselectivity in subsequent [3+2] cycloaddition reactions.[7][9] This technical guide provides the mechanistic foundation and practical knowledge necessary for researchers to confidently apply this methodology in the synthesis of complex nitrogen-containing molecules for pharmaceutical and materials science applications.

References

-

Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. [Link]

-

Wikipedia. (2023). Azomethine ylide. [Link]

-

Hosomi, A., Sakata, Y., & Sakurai, H. (1984). N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons. A new and convenient access to pyrrolidine derivatives. Chemistry Letters, 13(7), 1117-1120. [Link]

-

Gong, Y., et al. (2023). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 28(1), 1. [Link]

-

Khamarui, S., et al. (2024). New routes towards azomethine ylide generation from prolines to synthesize diverse N-heterocycles: a DFT supported endo-selective mechanism. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2024). Azomethine Ylides in Organic Synthesis. [Link]

-

Abdel-Magid, A. F. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 28(2), 668. [Link]

-

Ryan, J. H., & Spiccia, N. (2018). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 23(10), 2489. [Link]

-

Ryan, J. H. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ARKIVOC. [Link]

-

Ryan, J. H., & Spiccia, N. (2018). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. National Institutes of Health (PMC). [Link]

-

Sibi, M. P., & Stanley, L. M. (2010). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. National Institutes of Health (PMC). [Link]

Sources

- 1. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives [mdpi.com]

- 7. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to N-(Trimethylsilylmethyl)benzylamine in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Trimethylsilylmethyl)benzylamine and its derivatives have emerged as indispensable tools in contemporary organic synthesis. This guide delineates the pivotal role of this reagent, primarily as a highly efficient and stable precursor for the in-situ generation of non-stabilized azomethine ylides. We will explore the underlying mechanisms that leverage the unique properties of the trimethylsilyl group to facilitate powerful [3+2] cycloaddition reactions. This transformation provides a direct and stereocontrolled pathway to construct polysubstituted pyrrolidines and other nitrogen-containing heterocycles, which are core structural motifs in a vast array of pharmaceuticals and biologically active compounds. Through mechanistic insights, detailed protocols, and comparative data, this document serves as a comprehensive resource for leveraging this versatile reagent to accelerate discovery and development programs.

The Synthetic Challenge and A Strategic Solution: this compound

The construction of five-membered nitrogen heterocycles, particularly the pyrrolidine ring system, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Among the most elegant methods to achieve this is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene.[3] However, non-stabilized azomethine ylides—those lacking an adjacent electron-withdrawing group to delocalize the carbanionic center—are transient, highly reactive intermediates that are difficult to generate and control.[4]

This is where this compound emerges as a superior strategic solution. It is a stable, easily handled liquid that serves as a reliable synthetic equivalent, or "precursor," to the desired non-stabilized N-benzyl azomethine ylide.[5][6] Its structure is ingeniously designed for controlled, mild activation, overcoming the limitations of older, harsher methods of ylide generation.

Core Mechanism: From Stable Precursor to Reactive 1,3-Dipole

The utility of this compound hinges on its ability to generate the reactive azomethine ylide in situ under specific catalytic conditions. The trimethylsilyl group is the key enabler of this process.

Causality of Ylide Generation

The generation can be initiated by either a protic acid (like trifluoroacetic acid, TFA) or a fluoride source (like lithium fluoride, LiF, or cesium fluoride, CsF).[7][8]

-

Acid-Catalyzed Pathway: A catalytic amount of acid protonates the nitrogen atom. This increases the electrophilicity of the adjacent carbon, making the trimethylsilyl group an excellent electrofugal leaving group. Subsequent loss of the trimethylsilyl cation generates the desired iminium ion, which is the core of the azomethine ylide 1,3-dipole.

-

Fluoride-Catalyzed Pathway: The high affinity of fluorine for silicon is exploited here. A fluoride ion attacks the silicon atom, forming a pentacoordinate silicate intermediate. This complex readily fragments, eliminating the silyl fluoride and generating the carbanion necessary for the azomethine ylide.[9]

The resulting N-benzyl azomethine ylide is a powerful 1,3-dipole that readily engages with a wide range of dipolarophiles.[5][7]

Figure 1: Conceptual workflow from stable precursor to final heterocyclic product.

The Workhorse Reaction: [3+2] Cycloaddition for Pyrrolidine Synthesis

The primary application of in-situ generated N-benzyl azomethine ylides is the [3+2] cycloaddition reaction to form highly substituted pyrrolidine rings.[10][11] This reaction is exceptionally valuable due to its high degree of stereochemical control and broad substrate scope.

Mechanistic Pathway and Stereoselectivity

The reaction proceeds via a concerted mechanism, meaning the two new carbon-carbon bonds are formed in a single transition state.[4] This concerted nature is the reason for the reaction's high stereospecificity. For example, cycloaddition with a cis-alkene will yield a cis-substituted pyrrolidine, while a trans-alkene yields the trans-product.[4] The ylide reacts most readily with electron-deficient alkenes and alkynes, such as unsaturated esters, ketones, and nitriles, due to a favorable HOMO-LUMO energy gap between the dipole and the dipolarophile.[7]

Figure 2: Simplified mechanism of the concerted [3+2] cycloaddition reaction.

Substrate Scope and Applications

The versatility of this reaction is a key advantage for drug development professionals. A wide array of dipolarophiles can be employed, leading to diverse heterocyclic scaffolds.

| Dipolarophile Type | Resulting Heterocycle | Key Features & Applications |

| Electron-Deficient Alkenes | Pyrrolidines | Core of numerous drugs (e.g., chiral ligands, proline analogs). High stereocontrol.[7][10] |

| Alkynes | 3-Pyrrolines | Can be further reduced to pyrrolidines or oxidized to pyrroles.[7] |

| Aldehydes/Ketones | Oxazolidines | Important scaffolds in asymmetric synthesis and biologically active molecules.[1][5] |

| Endocyclic Alkenes | Fused Bicyclic Systems | Rapid construction of complex, rigid molecular frameworks for drug discovery.[1] |

| Exocyclic Alkenes | Spirocyclic Systems | Access to unique 3D chemical space, a valuable strategy in medicinal chemistry.[1] |

Field-Proven Experimental Protocol

The following protocol is adapted from established procedures and demonstrates a typical [3+2] cycloaddition to synthesize a pyrrolidine derivative.[4] This self-validating system ensures reproducibility and high yield.

Synthesis of a Pyrrolidine Derivative via [3+2] Cycloaddition

Objective: To synthesize 2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane from N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine and N-phenylmaleimide.

Reagents & Equipment:

-

N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine (1.0 eq)

-

N-Phenylmaleimide (1.0 eq)

-

Anhydrous Lithium Fluoride (LiF) (1.5 eq)

-

Anhydrous Acetonitrile (solvent)

-

Oven-dried round-bottomed flask with magnetic stir bar

-

Sonicator bath

-

Standard aqueous workup and silica gel chromatography equipment

Step-by-Step Methodology:

-

Reaction Setup: Charge an oven-dried 250-mL round-bottomed flask with N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine (10.0 g, 0.042 mol) and anhydrous acetonitrile (100 mL).[4]

-

Addition of Reagents: To the stirred solution, add N-phenylmaleimide (7.3 g, 0.042 mol) followed by anhydrous lithium fluoride (1.7 g, 0.063 mol).[4]

-

Initiation and Reaction: Place the flask in a sonicator bath and sonicate the reaction mixture for 3 hours at room temperature. The sonication helps to activate the LiF surface.[4]

-

Workup: Pour the reaction mixture into 100 mL of water and extract with three 100-mL portions of diethyl ether.[4]

-

Purification: Combine the organic extracts, wash with saturated sodium chloride solution, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Isolation: Purify the resulting residue by chromatography on a silica gel column using a 35% ethyl acetate in hexane mixture to yield the pure pyrrolidine product.[4]

Trustworthiness Note: The use of anhydrous conditions is critical to prevent premature quenching of the azomethine ylide intermediate. The protocol's reliability stems from the mild and specific activation by LiF, minimizing side reactions.

Conclusion and Future Outlook

This compound has solidified its position as a cornerstone reagent for the synthesis of nitrogen-containing heterocycles. Its stability, ease of handling, and the ability to generate reactive non-stabilized azomethine ylides under mild conditions make it a superior choice for complex molecule synthesis.[6][7] The high stereoselectivity and broad applicability of the subsequent [3+2] cycloaddition reactions provide a robust and reliable platform for drug discovery programs aiming to build libraries of diverse pyrrolidine and oxazolidine scaffolds. Future innovations will likely focus on developing catalytic, enantioselective versions of these cycloadditions, further expanding the power and precision of this remarkable synthetic tool.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-[(Trimethylsilyl)methyl]benzylamine in Modern Chemistry.

- ChemicalBook. (2019). Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

- LookChem. (n.d.). What is the synthesis route of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine?.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: A Versatile Reagent for [3+2] Cycloaddition Reactions in Organic Synthesis.

- Padwa, A., & Dent, W. (1989). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT. Organic Syntheses, 67, 133. DOI: 10.15227/orgsyn.067.0133.

- Google Patents. (n.d.). CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering [3+2] Cycloadditions: How N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Drives Innovation.

- Suzhou Highfine Biotech. (2024). Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

- Enamine. (n.d.). N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine.

- ResearchGate. (n.d.). N-Benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine as an Azomethine Ylide Equivalent: 2,6-dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane.

- Biosynth. (n.d.). N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine.

- ChemicalBook. (2025). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

- Chem-Impex. (n.d.). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

- Bhaskar Chakraborty. (2025). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An.

- MDPI. (n.d.). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds.

- Wikipedia. (n.d.). Azomethine ylide.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

Sources

- 1. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7 [chemicalbook.com]

- 7. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 8. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(Trimethylsilylmethyl)benzylamine and its Derivatives: Synthesis, Properties, and Applications in Modern Chemistry

This technical guide provides a comprehensive overview of N-(Trimethylsilylmethyl)benzylamine, a versatile synthetic intermediate, with a particular focus on its CAS number, physical properties, and its pivotal role as a precursor to one of the most widely used azomethine ylide equivalents in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering expert insights into the causality behind experimental choices and self-validating protocols.

Introduction: Distinguishing Between Key Reagents

In the realm of synthetic organic chemistry, precision in nomenclature is paramount. The topic of this compound often involves a closely related and more frequently utilized derivative. It is crucial to distinguish between these two compounds from the outset to ensure clarity and reproducibility in experimental design.

-

This compound : The primary subject of this guide, this secondary amine is a foundational building block.

-

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine : A tertiary amine derived from the former, this compound is a highly stable and convenient precursor for the in-situ generation of non-stabilized azomethine ylides.[1]

This guide will first detail the properties and synthesis of the parent compound, this compound, and then elaborate on the synthesis and extensive applications of its N-methoxymethyl derivative, which is a cornerstone reagent for the construction of nitrogen-containing heterocycles.[1]

This compound: The Foundational Structure

Core Identification and Physical Properties

The foundational compound, this compound, is identified by the following CAS number and exhibits the physical properties summarized in the table below.

| Property | Value | Source |

| CAS Number | 53215-95-5 | [2] |

| Molecular Formula | C₁₁H₁₉NSi | [2] |

| Molecular Weight | 193.36 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 89-90 °C at 5 mmHg | [2] |

| Density | 0.88 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.496 | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of benzylamine with chloromethyltrimethylsilane.[3] An excess of benzylamine is used to act as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Synthesis of this compound [3]

-

Reaction Setup : In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add chloromethyltrimethylsilane (0.1 mol).

-

Addition of Amine : With stirring, add benzylamine (0.3 mol).

-

Heating : Heat the resulting solution to 200°C for 2.5 hours. A white precipitate of benzylamine hydrochloride will form.

-

Work-up : After cooling, add a 0.1 N sodium hydroxide solution to hydrolyze the salt.

-

Extraction : Extract the mixture with diethyl ether.

-

Drying and Concentration : Dry the ether layer over magnesium sulfate and concentrate under reduced pressure.

-

Purification : Purify the residue by vacuum distillation to yield this compound.[3]

The following diagram illustrates the synthetic workflow:

Caption: Synthetic workflow for this compound.

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: The Workhorse Reagent

While this compound is a stable intermediate, its N-methoxymethyl derivative is more widely employed due to its ease of handling and its ability to act as a reliable precursor to azomethine ylides.[4]

Core Identification and Physical Properties

This derivative is a colorless to pale yellow liquid, and its identification and key physical properties are detailed below.[5][6]

| Property | Value | Source(s) |

| CAS Number | 93102-05-7 | [5][6][7][8][9] |

| Molecular Formula | C₁₃H₂₃NOSi | [5][6][7] |

| Molecular Weight | 237.41 g/mol | [5][6][7] |

| Appearance | Clear colorless to light yellow liquid | [5][6] |

| Boiling Point | 76-80 °C at 0.3-0.5 mmHg | [5][6][7] |

| Density | 0.928 g/mL at 25 °C | [5][7][10] |

| Refractive Index | n20/D 1.492 | [5][6][11] |

| Flash Point | 66 °C (150.8 °F) | [7][8][10] |

| Solubility | Soluble in chloroform, ethyl acetate | [5][11] |

Synthesis from the Parent Amine

The most convenient preparation of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine involves the reaction of this compound with formaldehyde and methanol.[1][4][5][12]

Experimental Protocol: Synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [3]

-

Reaction Setup : Cool a 37% aqueous formaldehyde solution (74 mmol) to 0°C in a round-bottomed flask with stirring.

-

Amine Addition : Add this compound (51.7 mmol) dropwise to the cooled formaldehyde solution.

-

Methanol Addition : After stirring for 10 minutes at 0°C, add methanol (0.15 mol) in one portion.

-

Drying : Add potassium carbonate (4.0 g) to absorb the aqueous phase and stir for 1 hour.

-

Further Drying : Decant the nonaqueous phase, add an additional 2.0 g of potassium carbonate, and stir at 25°C for 12 hours.

-

Extraction and Purification : Add diethyl ether, dry the solution over potassium carbonate, filter, and concentrate under reduced pressure. The residue is then distilled under vacuum to yield the pure product.[3]

Core Application: Azomethine Ylide Generation for [3+2] Cycloadditions

The primary and most significant application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is its role as a precursor to N-benzyl azomethine ylide.[1][5] This ylide is a powerful 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles. This methodology provides an efficient and stereocontrolled route to synthesize five-membered nitrogen-containing heterocycles, such as pyrrolidines, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.[5][13]

The generation of the azomethine ylide is typically initiated by a catalytic amount of an acid, such as trifluoroacetic acid, or a fluoride source like lithium fluoride.[4][12] The reaction proceeds with high cis stereospecificity, which is consistent with a concerted mechanism.[4][12]

Caption: Pathway for pyrrolidine synthesis via azomethine ylide.

This reactivity with a wide range of dipolarophiles, including unsaturated esters, ketones, nitriles, and sulfones, makes this reagent an indispensable tool for medicinal chemists and those in drug discovery.[4][12] Its use in the large-scale synthesis of chiral pyrrolidines and other complex, physiologically active compounds underscores its importance in the pharmaceutical industry.[4][5][13]

Safety and Handling

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is classified as a combustible liquid and causes skin and serious eye irritation.[10][14] It may also cause respiratory irritation.[14] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][15] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[10][15]

Conclusion

This compound and its N-methoxymethyl derivative are pivotal reagents in modern organic synthesis. While the former serves as a foundational building block, the latter has emerged as a preferred precursor for the generation of azomethine ylides. The ability to efficiently construct complex pyrrolidine scaffolds with high stereocontrol via [3+2] cycloaddition reactions ensures that N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine will remain an invaluable tool for professionals in drug development and materials science. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-[(Trimethylsilyl)methyl]benzylamine in Modern Chemistry.

- ChemNet. (n.d.). 93102-05-7 N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine.

- ChemicalBook. (2024, July 24). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7.

- Chem-Impex. (n.d.). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

- ChemicalBook. (2019, December 31). Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

- Sigma-Aldrich. (n.d.). N- (Trimethylsilyl)methyl benzylamine 98 53215-95-5.

- Sigma-Aldrich. (n.d.). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine 96 93102-05-7.

- BLDpharm. (n.d.). 93102-05-7|N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

- AKSci. (n.d.). 93102-05-7 N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, Tech..

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine.

- Mol-Instincts. (n.d.). What is the synthesis route of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine?.

- ChemBK. (2024, April 9). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

- ChemWhat. (n.d.). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine CAS#: 93102-05-7.

- Five Chongqing Chemdad Co., Ltd. (n.d.). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

- Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine.

- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

- Chem-Supply. (2017, March 3). MSDS of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

- Enamine. (n.d.). N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: A Versatile Reagent for [3+2] Cycloaddition Reactions in Organic Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. N- (Trimethylsilyl)methyl benzylamine 98 53215-95-5 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 5. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine | 93102-05-7 [chemnet.com]

- 8. N-(甲氧基甲基)-N-(三甲基硅烷基甲基)苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 93102-05-7|N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. chemwhat.com [chemwhat.com]